molecular formula C6H11NO2 B3419215 2-Amino-2-(1-methylcyclopropyl)acetic acid CAS No. 139132-43-7

2-Amino-2-(1-methylcyclopropyl)acetic acid

Cat. No.: B3419215
CAS No.: 139132-43-7
M. Wt: 129.16 g/mol
InChI Key: BCTQUNGXIVZUSB-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methylcyclopropyl)acetic acid is an organic compound with the molecular formula C6H11NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 1-methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 1-methylcyclopropylamine with glyoxylic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as water or ethanol. The product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methylcyclopropyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids .

Scientific Research Applications

2-Amino-2-(1-methylcyclopropyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methylcyclopropyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(1-methylcyclopropyl)propanoic acid
  • 2-Amino-2-(1-methylcyclopropyl)butanoic acid
  • 2-Amino-2-(1-methylcyclopropyl)pentanoic acid

Uniqueness

2-Amino-2-(1-methylcyclopropyl)acetic acid is unique due to its specific structural features, such as the presence of a 1-methylcyclopropyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-amino-2-(1-methylcyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQUNGXIVZUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973731
Record name Amino(1-methylcyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58160-96-6, 139132-43-7
Record name 2-(1-Methylcyclopropyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methylcyclopropyl)glycine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139132437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(1-methylcyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-METHYLCYCLOPROPYL)GLYCINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L8F1EXK5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(1-methylcyclopropyl)acetic acid
Reactant of Route 2
2-Amino-2-(1-methylcyclopropyl)acetic acid
Reactant of Route 3
2-Amino-2-(1-methylcyclopropyl)acetic acid
Reactant of Route 4
2-Amino-2-(1-methylcyclopropyl)acetic acid
Reactant of Route 5
2-Amino-2-(1-methylcyclopropyl)acetic acid
Reactant of Route 6
2-Amino-2-(1-methylcyclopropyl)acetic acid

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